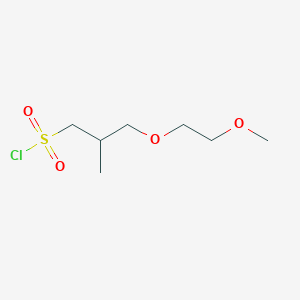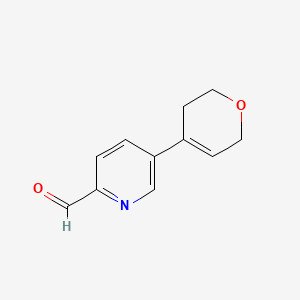
5-(3,6-dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,6-Dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde is a heterocyclic compound that features both pyridine and dihydropyran rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,6-dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carbaldehyde with 3,6-dihydro-2H-pyran under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,6-Dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of pyridine-2-methanol derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(3,6-Dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3,6-dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features but different reactivity and applications.
Pyridine-2-carbaldehyde: Shares the pyridine ring and aldehyde group but lacks the dihydropyran moiety.
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: Another compound with a dihydropyran ring, used in different synthetic applications.
Uniqueness
5-(3,6-Dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde is unique due to the combination of pyridine and dihydropyran rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
5-(3,6-dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-8-11-2-1-10(7-12-11)9-3-5-14-6-4-9/h1-3,7-8H,4-6H2 |
Clave InChI |
IWAPIRBXNAILID-UHFFFAOYSA-N |
SMILES canónico |
C1COCC=C1C2=CN=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13625202.png)

![2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine](/img/structure/B13625212.png)
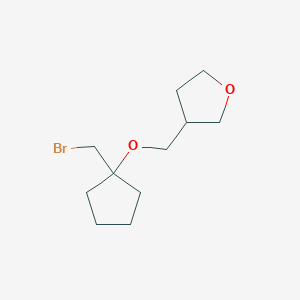
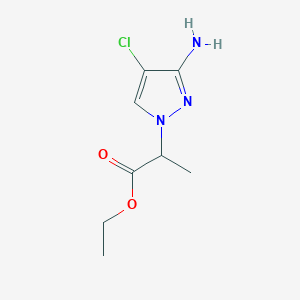
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)
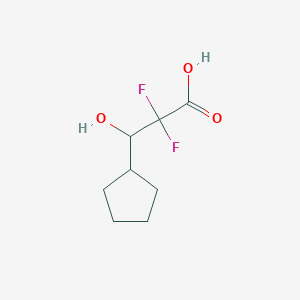
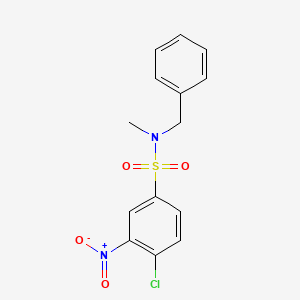
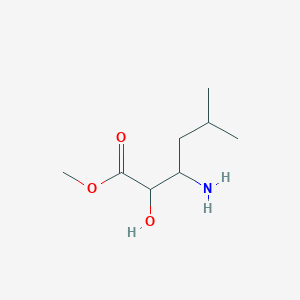
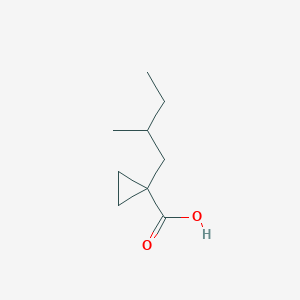
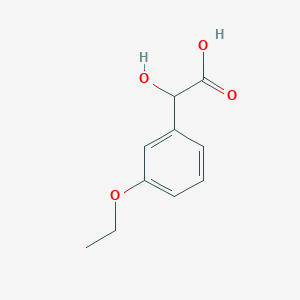
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)
